Tomopenem (formerly CS-023/RO4908463) is a novel parenteral carbapenem antibiotic. [, ] It belongs to the β-lactam class of antibiotics, specifically the carbapenem subclass. [, ] Tomopenem is a 1β-methylcarbapenem characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. [, ] Its key role in scientific research stems from its potent activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, making it a valuable tool for studying antibiotic resistance mechanisms and exploring new treatment options. [, , ]
The synthesis of Tomopenem involves several complex chemical reactions. The primary method reported includes the use of 3(S)-aminopyrrolidine, which is selectively protected as the 1-Boc derivative using di-tert-butyl dicarbonate (Boc2O). This step is crucial for controlling the reactivity of the amine group during subsequent reactions. Following this, a series of coupling reactions are performed to construct the carbapenem core structure, which includes the formation of the beta-lactam ring essential for its antibacterial activity.
Key synthetic pathways include:
These methods highlight the intricate nature of carbapenem synthesis, which requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Tomopenem features a unique molecular structure typical of carbapenems, characterized by a beta-lactam ring fused with a five-membered ring containing sulfur. The presence of a methyl group at the 1β position distinguishes it from other carbapenems. Its structural formula can be represented in various ways, including:
The configuration around the beta-lactam carbon is significant as it influences the binding affinity to penicillin-binding proteins (PBPs), which are essential targets for beta-lactam antibiotics .
Tomopenem undergoes various chemical reactions that are essential for its antibacterial activity. The primary mechanism involves binding to PBPs, inhibiting bacterial cell wall synthesis. This inhibition leads to cell lysis and death, particularly effective against bacteria producing beta-lactamases.
Notably, Tomopenem exhibits:
The mechanism of action of Tomopenem primarily involves its role as an inhibitor of PBPs. These proteins are crucial for synthesizing peptidoglycan, a key component of bacterial cell walls. By binding to these proteins, Tomopenem disrupts cell wall integrity, leading to:
Tomopenem's effectiveness is enhanced by its ability to evade some common resistance mechanisms seen in other antibiotics, making it a valuable candidate in treating infections caused by resistant strains .
Tomopenem has been explored primarily for its potential applications in treating severe bacterial infections, particularly those caused by multidrug-resistant organisms. Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2